

Application Note: Synthesis of 1-Methylcyclopropylamine via Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide

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Compound of Interest

Compound Name:	1-Methylcyclopropanecarboxamide
Cat. No.:	B171806

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Abstract

This document provides a detailed protocol for the synthesis of 1-methylcyclopropylamine, a valuable building block in medicinal chemistry, using **1-methylcyclopropanecarboxamide** as a key intermediate. The featured synthesis route is the Hofmann rearrangement, a reliable method for converting primary amides into primary amines with one fewer carbon atom. This application note includes physicochemical properties of the reactant and product, a step-by-step experimental protocol, and a summary of expected outcomes.

Introduction

The cyclopropyl motif is of significant interest in drug discovery and development.^{[1][2]} Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, increase potency, and reduce off-target effects.^{[2][3]} 1-Methylcyclopropylamine, in particular, serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).^{[3][4]} A common and effective method for synthesizing this amine is through the Hofmann rearrangement of **1-methylcyclopropanecarboxamide**.^{[5][6][7]} This reaction

provides a direct pathway to the desired primary amine from a readily accessible primary amide intermediate.[6]

Physicochemical Properties

A summary of the key physical and chemical properties for the reactant and product is provided below.

Property	1-Methylcyclopropanecarbonamide	1-Methylcyclopropylamine
IUPAC Name	1-methylcyclopropane-1-carboxamide[8]	1-methylcyclopropan-1-amine[9]
CAS Number	15910-91-5[8][10]	22936-83-0[9]
Molecular Formula	C ₅ H ₉ NO[8]	C ₄ H ₉ N[9]
Molecular Weight	99.13 g/mol [8]	71.12 g/mol [9]
Appearance	Crystalline solid (typical)	Liquid (typical)
SMILES	CC1(CC1)C(=O)N[8]	CC1(CC1)N[9]
InChIKey	HLCXNVMIINTAOG-UHFFFAOYSA-N[8]	VSRXAWSAKJABKW-UHFFFAOYSA-N[9]

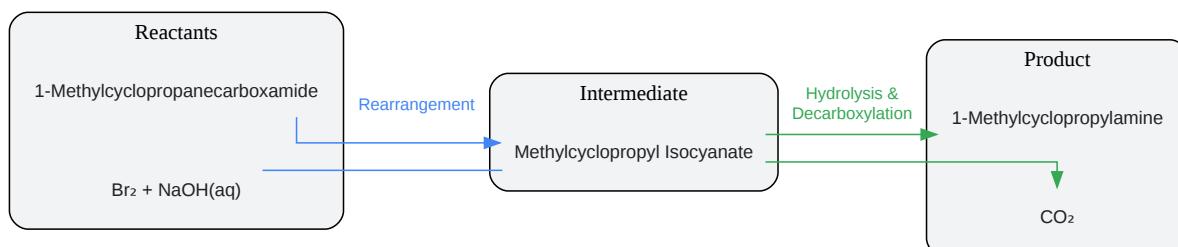
Synthesis Pathway: Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[6] The reaction proceeds by treating the primary amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate.[6][7] This intermediate is then hydrolyzed in situ to the primary amine, releasing carbon dioxide.[6]

The key steps of the mechanism are:

- Deprotonation of the amide by the base.

- Reaction of the resulting anion with bromine to form an N-bromoamide.
- A second deprotonation to form a bromoamide anion.
- Rearrangement of the bromoamide anion, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.
- Nucleophilic addition of water to the isocyanate to form a carbamic acid.
- Spontaneous decarboxylation of the carbamic acid to yield the final primary amine.^[6]



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Caption: Hofmann rearrangement of **1-methylcyclopropanecarboxamide**.

Experimental Protocol

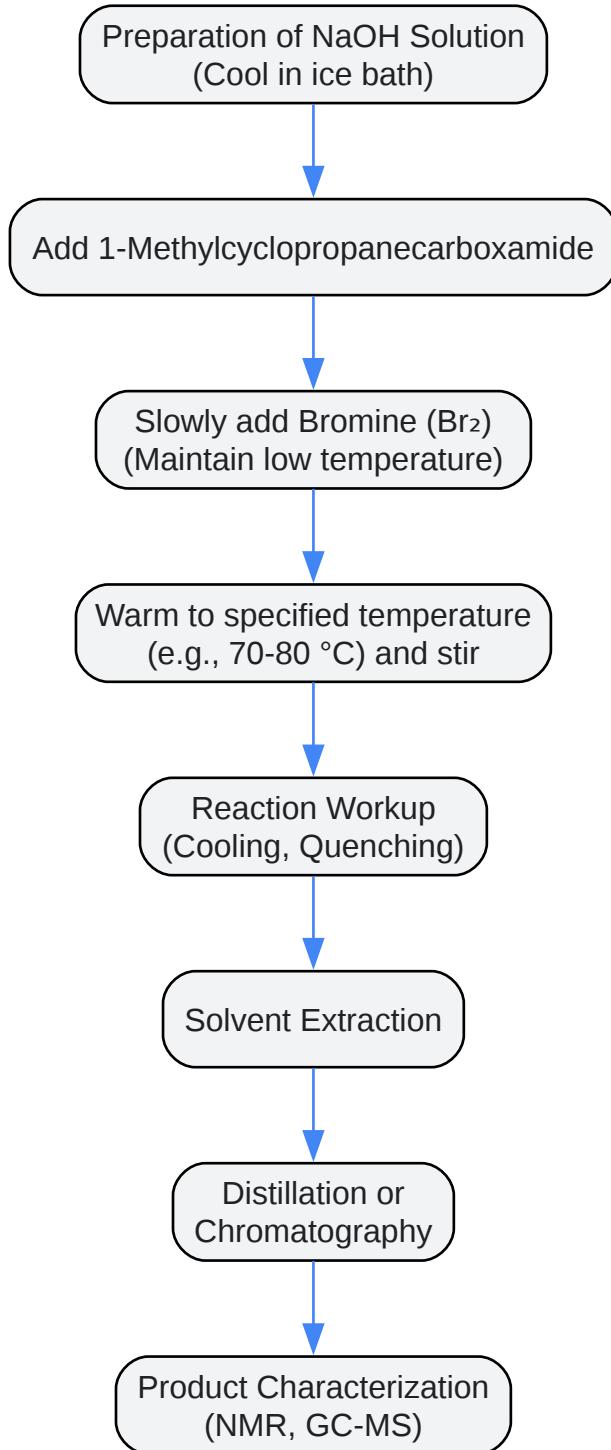
This protocol outlines a general procedure for the synthesis of 1-methylcyclopropylamine from **1-methylcyclopropanecarboxamide**.

4.1 Materials and Equipment

- Reactants: **1-Methylcyclopropanecarboxamide**, Bromine (Br_2), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl , concentrated), Diethyl ether (or other suitable extraction solvent).

- Equipment: Round-bottom flask, dropping funnel, magnetic stirrer with heating plate, reflux condenser, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

4.2 Experimental Workflow



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